molecular formula C11H14N2O2 B13257224 3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one

3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13257224
M. Wt: 206.24 g/mol
InChI Key: KUYKXSZTGRADJQ-UHFFFAOYSA-N
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Description

3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-aminobutylamine with 2-hydroxybenzaldehyde under specific conditions. The reaction proceeds through a condensation reaction followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(2-aminobutyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H14N2O2/c1-2-8(12)7-13-9-5-3-4-6-10(9)15-11(13)14/h3-6,8H,2,7,12H2,1H3

InChI Key

KUYKXSZTGRADJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C2=CC=CC=C2OC1=O)N

Origin of Product

United States

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